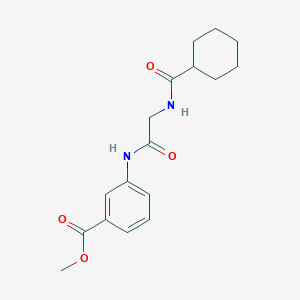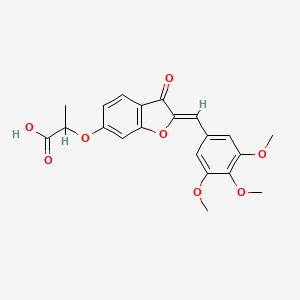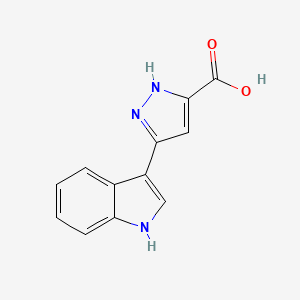
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . For instance, some indole derivatives are known to target interleukin-2 and nuclear receptors .
Mode of Action
For example, they can activate nuclear receptors , regulate intestinal hormones , and affect the biological effects of bacteria as signaling molecules .
Biochemical Pathways
Indole and its derivatives, including 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various biochemical pathways. For instance, tryptamine, a derivative of tryptophan, induces the release of 5-hydroxytryptamine (5-HT, serotonin) to modulate gastrointestinal motility .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific structures .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
生化学分析
Biochemical Properties
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including kinases and phosphatases, which are pivotal in cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or enhancing their activity. For instance, it has been observed to inhibit protein kinase C, thereby affecting downstream signaling pathways involved in cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating caspases. Additionally, it influences cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. In neuronal cells, the compound modulates neurotransmitter release and synaptic plasticity, highlighting its potential in neuropharmacology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, thereby inhibiting their phosphorylation activity. This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular metabolism. The compound also interacts with transcription factors, modulating their ability to bind DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These effects are consistent in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activities and cellular functions. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid typically involves the reaction of indole with pyrazole derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted indole and pyrazole derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole moiety is known to interact with various biological targets, making it useful in drug discovery.
Medicine: Due to its biological activities, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of cancer, inflammation, and microbial infections.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
類似化合物との比較
Indole-3-carboxylic acid: Similar structure but lacks the pyrazole ring.
Pyrazole-3-carboxylic acid: Similar structure but lacks the indole ring.
Indole-3-acetic acid: Another indole derivative with different functional groups.
Uniqueness: 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the indole and pyrazole rings, which provides it with distinct chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCOJZLPIRKQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
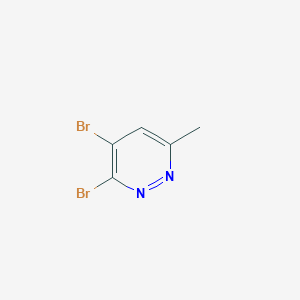
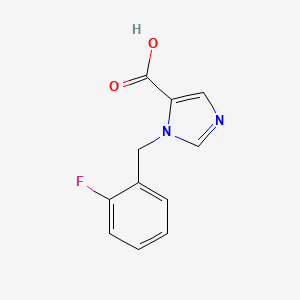

![N-[(2-chlorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2993768.png)

![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)
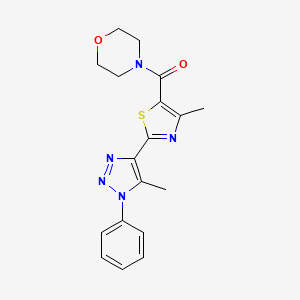
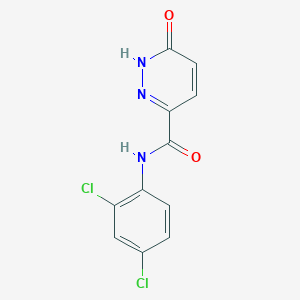
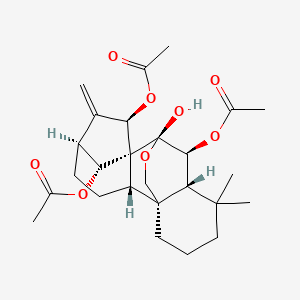
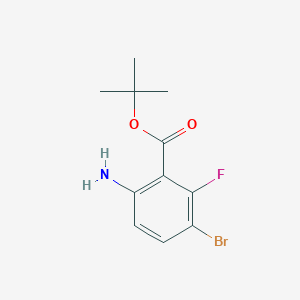
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)
